(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trichloroacetic acid
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Overview
Description
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trichloroacetic acid is a compound that combines two distinct chemical entities: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid, which is a derivative of histidine, and 2,2,2-trichloroacetic acid, a strong acid commonly used in biochemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid typically involves the protection of the amino and carboxyl groups, followed by the introduction of the imidazole ring. The final deprotection step yields the desired product. The synthesis of 2,2,2-trichloroacetic acid can be achieved through the chlorination of acetic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. 2,2,2-trichloroacetic acid is produced industrially by the chlorination of acetic acid in the presence of a catalyst, followed by purification steps to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the carboxyl group.
Substitution: Substituted derivatives at the trichloromethyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of histidine derivatives and other imidazole-containing compounds.
Biology
In biological research, the compound is used to study enzyme mechanisms and protein interactions due to its structural similarity to histidine.
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and proteins that have histidine residues. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of these biomolecules. The trichloroacetic acid moiety can act as a strong acid, facilitating protonation and other acid-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
Histidine: A naturally occurring amino acid with a similar imidazole ring structure.
Trichloroacetic Acid: A strong acid used in various chemical applications.
Uniqueness
The combination of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid and 2,2,2-trichloroacetic acid in a single compound provides unique chemical properties that are not present in the individual components. This dual functionality allows for diverse applications in research and industry.
Properties
CAS No. |
917892-77-4 |
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Molecular Formula |
C8H10Cl3N3O4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trichloroacetic acid |
InChI |
InChI=1S/C6H9N3O2.C2HCl3O2/c7-5(6(10)11)1-4-2-8-3-9-4;3-2(4,5)1(6)7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);(H,6,7)/t5-;/m0./s1 |
InChI Key |
QCMCHSYDBMRAIO-JEDNCBNOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.C(=O)(C(Cl)(Cl)Cl)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.C(=O)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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